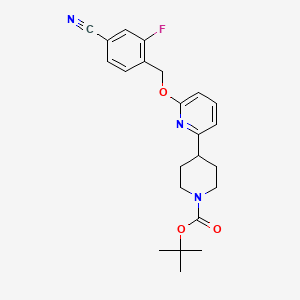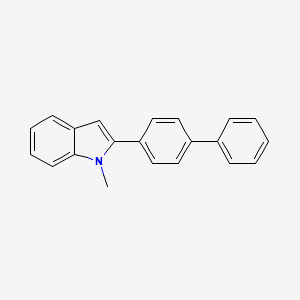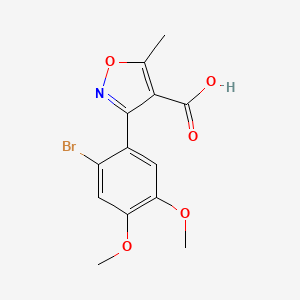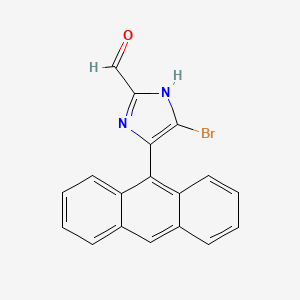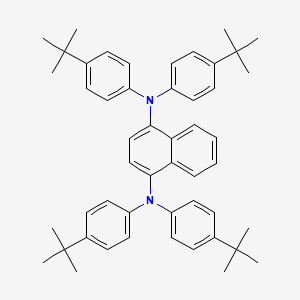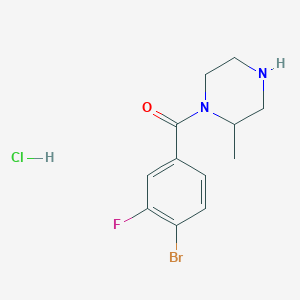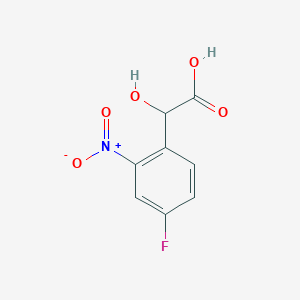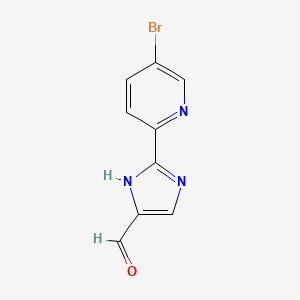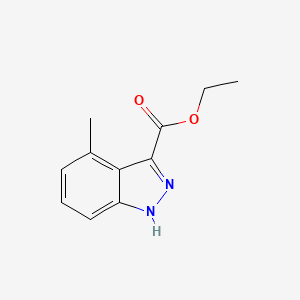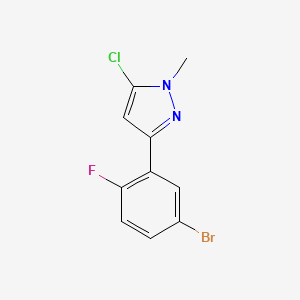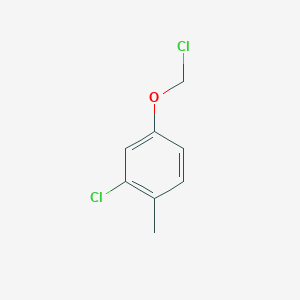![molecular formula C8H5ClO4 B13700890 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula C8H5ClO4 It is a derivative of benzo[d][1,3]dioxole, a structural motif found in various natural products and synthetic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid typically involves the chlorination of benzo[d][1,3]dioxole followed by carboxylation. One common method is the reaction of benzo[d][1,3]dioxole with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by a carboxylation reaction using carbon dioxide under high pressure and temperature conditions to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Carboxylate salts or other oxidized forms.
Reduction: Alcohol derivatives.
Coupling: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and carboxylic acid groups play crucial roles in its binding affinity and reactivity with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d][1,3]dioxole-4-carboxylic acid: Lacks the chlorine atom, leading to different reactivity and applications.
6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, affecting its chemical properties.
6-Methylbenzo[d][1,3]dioxole-4-carboxylic acid: Contains a methyl group, leading to different steric and electronic effects.
Uniqueness
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid is unique due to the presence of the chlorine atom, which influences its reactivity and potential applications. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H5ClO4 |
|---|---|
Peso molecular |
200.57 g/mol |
Nombre IUPAC |
6-chloro-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C8H5ClO4/c9-4-1-5(8(10)11)7-6(2-4)12-3-13-7/h1-2H,3H2,(H,10,11) |
Clave InChI |
XPYIFYLEZKKKRD-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC(=CC(=C2O1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


